molecular formula C43H67BrO4PPdSi+ B12296893 T-Bubrettphos PD

T-Bubrettphos PD

Cat. No.: B12296893
M. Wt: 893.4 g/mol
InChI Key: XMCHCXYHRSEQIT-UHFFFAOYSA-N
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Description

T-Bubrettphos PD, also known as tert-BuBrettPhos-Pd-G3, is a third-generation Buchwald precatalyst. This compound is widely used in cross-coupling reactions for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds. It is known for its air, moisture, and thermal stability, and its high solubility in a wide range of common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-Bubrettphos PD involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

T-Bubrettphos PD is primarily used in various cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, amino acid esters, and benzaldoxime. The reactions typically occur under mild conditions with minimal racemization of the amino acid ester .

Major Products

The major products formed from these reactions include phenols, aryl triflates, and various substituted aromatic compounds .

Scientific Research Applications

T-Bubrettphos PD has a wide range of applications in scientific research:

Mechanism of Action

T-Bubrettphos PD functions as a precatalyst in cross-coupling reactions. The mechanism involves the formation of an active palladium species that facilitates the coupling of various substrates. The bulky tert-butyl groups and the phosphine ligand play a crucial role in stabilizing the palladium center and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • BrettPhos
  • tBuXPhos
  • AdCyBrettPhos
  • JackiePhos
  • RockPhos
  • AlPhos

Uniqueness

T-Bubrettphos PD stands out due to its third-generation design, which offers lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species. Its unique structure allows for accurate control of the ligand-to-palladium ratio, making it more efficient and versatile compared to its predecessors .

Properties

Molecular Formula

C43H67BrO4PPdSi+

Molecular Weight

893.4 g/mol

IUPAC Name

bromopalladium(1+);ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;2-trimethylsilylethyl benzoate

InChI

InChI=1S/C31H49O2P.C12H17O2Si.BrH.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-15(2,3)10-9-14-12(13)11-7-5-4-6-8-11;;/h15-21H,1-14H3;5-8H,9-10H2,1-3H3;1H;/q;-1;;+2

InChI Key

XMCHCXYHRSEQIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C[Si](C)(C)CCOC(=O)C1=CC=[C-]C=C1.Br[Pd+]

Origin of Product

United States

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